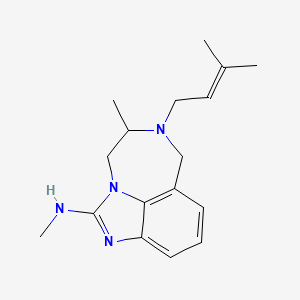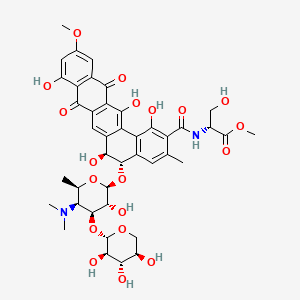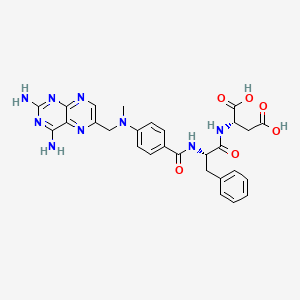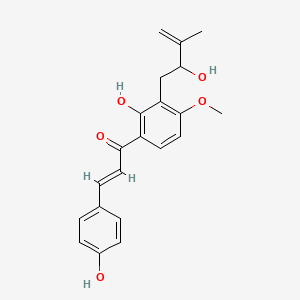
Xanthoangelol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthoangelol D is a naturally occurring chalcone compound isolated from the roots of Angelica keiskei, a plant belonging to the family Umbelliferae . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthoangelol D can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction, followed by [1,3]-sigmatropic rearrangement and deprotection . Another approach includes the photooxygenation of prenylated chalcone in the presence of methylene blue in acetonitrile, followed by reduction with trimethylphosphite .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Angelica keiskei. The roots are dried and subjected to solvent extraction, followed by chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Xanthoangelol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrochalcone.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Mechanism of Action
Xanthoangelol D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-kB) and reduces the expression of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Anti-bacterial: Disrupts bacterial cell membranes, leading to increased intracellular reactive oxygen species and leakage of cellular contents.
Comparison with Similar Compounds
Xanthoangelol D is unique among chalcones due to its specific biological activities and molecular structure. Similar compounds include:
Xanthoangelol: Shares similar anti-inflammatory and anti-cancer properties but differs in its molecular targets.
Xanthoangelol E and F: Also isolated from Angelica keiskei, these compounds exhibit varying degrees of biological activities.
4-Hydroxyderricin: Another chalcone with anti-inflammatory and anti-cancer properties, but with a different mechanism of action.
This compound stands out due to its potent inhibition of NF-kB activation and its ability to selectively suppress the phosphorylation of inhibitory kappa B .
Properties
CAS No. |
132998-83-5 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O5/c1-13(2)19(24)12-17-20(26-3)11-9-16(21(17)25)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,19,22,24-25H,1,12H2,2-3H3/b10-6+ |
InChI Key |
YSOKENZJQWPLRA-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)O |
Canonical SMILES |
CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


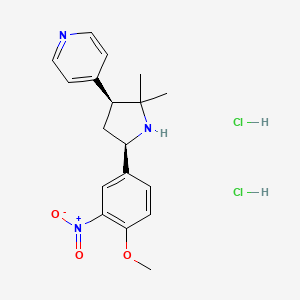
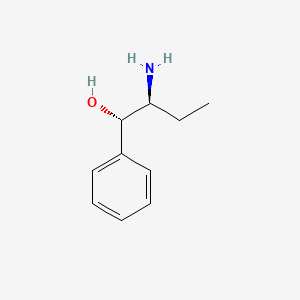
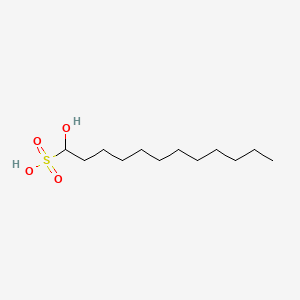
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
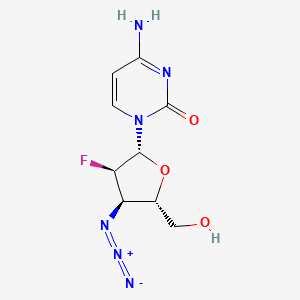
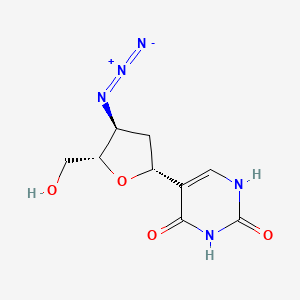

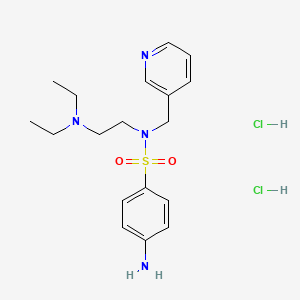
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
